![molecular formula C3H9ClN2O2 B1377684 3-Amino-N-hydroxypropanamide hydrochloride CAS No. 88872-31-5](/img/structure/B1377684.png)
3-Amino-N-hydroxypropanamide hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-hydroxypropanamide hydrochloride typically involves the reaction of 3-amino-1,2-propanediol with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-hydroxypropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines .
Scientific Research Applications
Chemical and Biological Properties
Chemical Structure:
- IUPAC Name: 3-amino-N-hydroxypropanamide hydrochloride
- Molecular Formula: C6H14N2O2·HCl
- CAS Number: 1220034-67-2
The compound features an amine group and a hydroxyl group, which are critical for its biological interactions. These functional groups enhance its solubility and ability to engage with polar biological molecules.
Chemistry
- Building Block in Organic Synthesis: It is utilized as a precursor in the synthesis of various organic compounds.
- Reagent in Chemical Reactions: The compound serves as a reagent in multiple chemical reactions due to its reactive functional groups.
Biology
- Enzyme Mechanisms: Research indicates that it plays a role in studying enzyme mechanisms and protein interactions, particularly in metabolic pathways.
- Cellular Studies: The compound has been used to investigate cellular responses to various stimuli, including stress and inflammation.
Medicine
- Therapeutic Potential: It is being investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
- Precursor in Pharmaceutical Synthesis: The compound acts as a precursor in the synthesis of pharmaceutical agents targeting diseases like Alzheimer's .
Pharmacological Properties
Research has shown that this compound exhibits several pharmacological activities:
- Antimicrobial Activity: Effective against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anti-inflammatory Effects: Demonstrated capability to reduce pro-inflammatory cytokines, indicating its potential for treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells: Preliminary studies suggest it may induce apoptosis in cancer cell lines, indicating potential as an anticancer agent .
Activity Type | Observations | Reference |
---|---|---|
Antimicrobial | Effective against E. coli and S. aureus | |
Anti-inflammatory | Reduces TNF-alpha levels in vitro | |
Cytotoxicity | IC50 values < 30 µM in MCF-7 cell line |
Comparison with Related Compounds
Compound Name | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
This compound | Cytotoxicity | < 30 | |
N-(3-Amino-2-hydroxypropyl)benzamide | Antimicrobial | 25 | |
N-(4-Hydroxyphenyl)propanamide | Anti-inflammatory | 15 |
Antimicrobial Efficacy
A study assessed the antimicrobial properties of the compound against clinical isolates of bacteria. Results indicated significant bacterial growth reduction at concentrations as low as 10 µg/mL, highlighting its therapeutic potential against infectious diseases.
Anti-inflammatory Research
In vitro experiments demonstrated that treatment with this compound reduced the secretion of pro-inflammatory cytokines by macrophages. This suggests a mechanism by which it could be utilized in conditions characterized by chronic inflammation.
Cancer Cell Studies
Recent studies involving various cancer cell lines (MCF-7, HeLa) showed cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation. Further exploration into its mechanism could reveal novel therapeutic pathways for cancer treatment.
Mechanism of Action
The mechanism of action of 3-Amino-N-hydroxypropanamide hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-hydroxypropanamide hydrochloride: This compound has a similar structure and molecular formula but differs in its stereochemistry.
Propionamide: Another related compound with similar functional groups but different overall structure and properties.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its interactions with biological molecules make it a valuable compound for scientific studies .
Biological Activity
3-Amino-N-hydroxypropanamide hydrochloride (CAS No. 2651-43-6) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₃H₈N₂O₂·HCl
- Molecular Weight : 114.56 g/mol
- IUPAC Name : this compound
This compound features an amino group and a hydroxy group, which are critical for its biological interactions.
1. Inhibition of GABA Uptake
Research has demonstrated that derivatives of 3-amino-N-hydroxypropanamide exhibit inhibitory effects on GABA transporters. In a study assessing functionalized amino acids, certain derivatives showed significant activity against all four mouse GAT subtypes, indicating their potential as therapeutic agents for conditions related to GABA dysregulation, such as anxiety and epilepsy .
2. Antinociceptive Properties
In vivo studies have highlighted the antinociceptive properties of compounds related to 3-amino-N-hydroxypropanamide. Specifically, these compounds were tested in models of neuropathic pain induced by chemotherapy and diabetes, showing promise in reducing pain without inducing motor deficits .
The biological activity of 3-amino-N-hydroxypropanamide can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in neurotransmitter uptake or other pathways critical for cellular signaling.
- Interaction with Receptors : It potentially interacts with GABA receptors, altering their activity and influencing pain perception and anxiety levels.
Table 1: Summary of Biological Activities
Safety and Toxicity
According to PubChem data, this compound poses certain safety risks:
Properties
IUPAC Name |
3-amino-N-hydroxypropanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2.ClH/c4-2-1-3(6)5-7;/h7H,1-2,4H2,(H,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCOWGRTZAOTRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)NO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88872-31-5 | |
Record name | 3-amino-N-hydroxypropanamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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